2,5-Dibromo-1,3-dichlorobenzene
Overview
Description
2,5-Dibromo-1,3-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 2,5 and 1,3 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-1,3-dichlorobenzene can be synthesized through several methods. One common method involves the bromination and chlorination of benzene derivatives. For instance, starting with 2,6-dichloroaniline, the compound can be synthesized through a series of reactions involving bromination and chlorination under controlled conditions . The reaction typically requires the use of bromine and chlorine reagents in the presence of catalysts and specific reaction conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and catalysts like iron(III) chloride are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are essential reagents for this reaction.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the desired substituents.
Scientific Research Applications
2,5-Dibromo-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Medicine: Research into halogenated benzene derivatives often explores their potential as pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2,5-dibromo-1,3-dichlorobenzene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards electrophiles and nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,4-Dibromo-1,3-dichlorobenzene
Uniqueness
2,5-Dibromo-1,3-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms at specific positions on the benzene ring allows for selective reactions that are not possible with other isomers or similar compounds .
Properties
IUPAC Name |
2,5-dibromo-1,3-dichlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMNZRVGVVRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304878 | |
Record name | 2,5-Dibromo-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-97-6 | |
Record name | 2,5-Dibromo-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19393-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.